![molecular formula C14H11NO4 B6294452 4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde CAS No. 2271443-01-5](/img/structure/B6294452.png)
4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde is an organic compound with the molecular formula C13H9NO3. It is a derivative of biphenyl, a structure consisting of two benzene rings connected by a single bond. This compound is characterized by the presence of a nitro group (-NO2) at the 4’ position, a methoxy group (-OCH3) at the 4 position, and an aldehyde group (-CHO) at the 2 position on the biphenyl structure. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically involve refluxing in a solvent such as dioxane .
Industrial production methods for this compound may involve similar cross-coupling reactions, but on a larger scale with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
These reactions can lead to the formation of various products, depending on the reagents and conditions used.
Scientific Research Applications
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in the development of new materials and compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving nitro and aldehyde groups.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
4’-Nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde can be compared with other biphenyl derivatives such as:
4’-Nitro[1,1’-biphenyl]-4-carbaldehyde: Lacks the methoxy group, which affects its reactivity and applications.
4’-Methoxy[1,1’-biphenyl]-4-carbaldehyde:
4’-Amino[1,1’-biphenyl]-4-methoxy-2-carbaldehyde: The nitro group is replaced by an amino group, leading to different reactivity and biological activity.
These comparisons highlight the unique combination of functional groups in 4’-nitro[1,1’-biphenyl]-4-methoxy-2-carbaldehyde, which contributes to its distinct chemical behavior and applications.
Properties
IUPAC Name |
5-methoxy-2-(4-nitrophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-6-7-14(11(8-13)9-16)10-2-4-12(5-3-10)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMYQUUXGBNKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

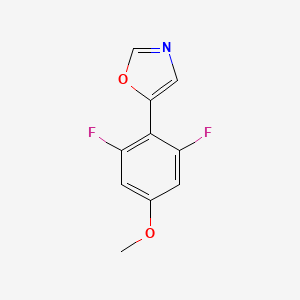
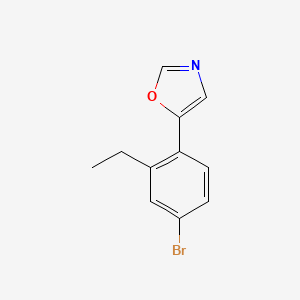


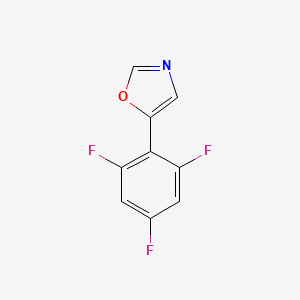
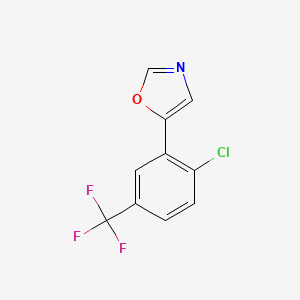


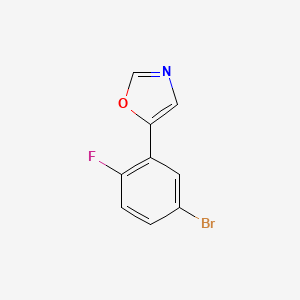

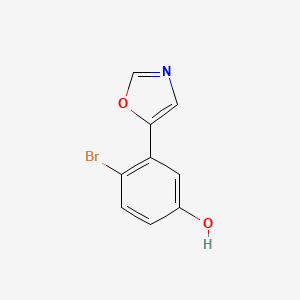
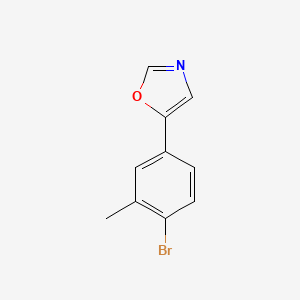
![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
